molecular formula C15H22N2O3S B6573265 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropanamide CAS No. 946352-09-6

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropanamide

Cat. No. B6573265
CAS RN: 946352-09-6
M. Wt: 310.4 g/mol
InChI Key: XFRLSPCPYLSNPK-UHFFFAOYSA-N
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Description

This compound is a derivative of tetrahydroquinoline, which is a class of organic compounds. Tetrahydroquinolines are known to have various biological activities and are part of many pharmaceutical drugs . The ethanesulfonyl group attached to the tetrahydroquinoline could potentially make this compound a good leaving group in chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the tetrahydroquinoline ring, which is a saturated version of the quinoline structure. The ethanesulfonyl group would be attached to one of the nitrogen atoms in the ring, and the propanamide group would be attached to a carbon atom in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide and sulfonamide groups could allow for hydrogen bonding, which could affect its solubility and boiling/melting points .

Scientific Research Applications

Synthesis of Sulfonyl Chloride: The SES group can be synthesized into sulfonyl chloride, which serves as a versatile intermediate in various reactions.

Protection of Amines: SES is employed as a protecting group for amines. It shields the amino functionality during synthetic transformations, ensuring selectivity and stability.

Direct Introduction of SES in Synthesis: Methods exist to directly incorporate SES into molecules, such as converting alcohols into SES-protected amines.

Reactions on SES-Protected Amines: The SES group participates in several reactions:

SESNdIPh Reagent: This reagent, derived from SES, facilitates the synthesis of SES aziridines and SES sulfoximines.

Sulfonamidoglycosylation: SES-NH2/I(sym-coll)2ClO4 and SES-NBr2 are used for sulfonamidoglycosylation.

SES as an Activating Group: SES enhances reactivity in various contexts:

Deprotection of the SES Group: Methods for SES deprotection include fluoride-based conditions, orthogonality considerations, and addressing specific challenges.

SES Protection on Polymeric Support: SES can be applied to solid-phase synthesis.

Other Potential Applications

While the SES group primarily finds utility in organic synthesis, it’s worth exploring other fields. Unfortunately, specific applications beyond organic chemistry are less documented. However, further research may reveal novel uses.

For more in-depth information, you can refer to the Chemical Reviews article by Ribière et al .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many tetrahydroquinoline derivatives are biologically active and can interact with various enzymes and receptors .

Future Directions

The future directions for this compound would likely involve further studies to determine its biological activity and potential uses in medicine or other fields .

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-4-21(19,20)17-9-5-6-12-7-8-13(10-14(12)17)16-15(18)11(2)3/h7-8,10-11H,4-6,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRLSPCPYLSNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide

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